molecular formula C16H20N2O3 B7024504 Methyl 1-methyl-4-[3-(propan-2-yloxymethyl)phenyl]pyrazole-3-carboxylate

Methyl 1-methyl-4-[3-(propan-2-yloxymethyl)phenyl]pyrazole-3-carboxylate

Cat. No.: B7024504
M. Wt: 288.34 g/mol
InChI Key: NKHQOFSNIMTNTJ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-[3-(propan-2-yloxymethyl)phenyl]pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a phenyl group substituted with a propan-2-yloxymethyl group at position 4, and a carboxylate ester group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-[3-(propan-2-yloxymethyl)phenyl]pyrazole-3-carboxylate typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters. One common method is the reaction of 3-(propan-2-yloxymethyl)benzaldehyde with methyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-[3-(propan-2-yloxymethyl)phenyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 1-methyl-4-[3-(propan-2-yloxymethyl)phenyl]pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-[3-(propan-2-yloxymethyl)phenyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-4-phenylpyrazole-3-carboxylate: Lacks the propan-2-yloxymethyl group, making it less bulky and potentially less active in certain applications.

    Methyl 1-methyl-4-[3-(methoxymethyl)phenyl]pyrazole-3-carboxylate: Contains a methoxymethyl group instead of propan-2-yloxymethyl, which may alter its reactivity and biological activity.

Uniqueness

Methyl 1-methyl-4-[3-(propan-2-yloxymethyl)phenyl]pyrazole-3-carboxylate is unique due to the presence of the propan-2-yloxymethyl group, which can influence its steric and electronic properties. This modification can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

methyl 1-methyl-4-[3-(propan-2-yloxymethyl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11(2)21-10-12-6-5-7-13(8-12)14-9-18(3)17-15(14)16(19)20-4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHQOFSNIMTNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC(=CC=C1)C2=CN(N=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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